REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([OH:3])=O.CN(C(ON1N=N[C:23]2[CH:24]=CC=N[C:22]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N([CH2:42][CH3:43])CC)C.[CH:44]([N:47]1[CH2:52][CH2:51][NH:50][CH2:49][CH2:48]1)([CH3:46])[CH3:45].[CH3:53]COC(C)=O>>[CH:44]([N:47]1[CH2:52][CH2:51][N:50]([C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]3[O:12][C:23]([CH3:24])([CH3:22])[C:42]([CH3:43])([CH3:53])[O:11]3)=[CH:6][CH:5]=2)=[O:3])[CH2:49][CH2:48]1)([CH3:46])[CH3:45] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)B(O)O
|
Name
|
pinacol ester
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
DMF peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
over drying agent MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |